1-叠氮环丙烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

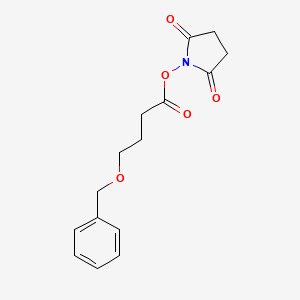

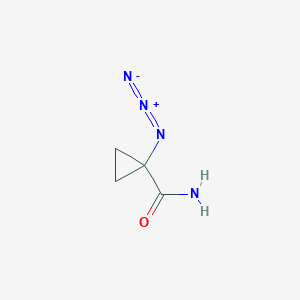

1-Azidocyclopropane-1-carboxamide (1-Azido-1-CPC) is an important synthetic reagent for the synthesis of organic compounds. It is a versatile molecule with a wide range of applications in synthetic organic chemistry, including in the synthesis of peptides and proteins, the synthesis of polymers, and the synthesis of small molecules. In addition, 1-Azido-1-CPC has been used as a reagent for the synthesis of biologically active molecules and for the synthesis of polymers and other materials.

科学研究应用

植物生长调节

1-叠氮环丙烷-1-甲酰胺: 在结构上与1-氨基环丙烷-1-羧酸 (ACC) 相关,ACC 是植物激素乙烯的前体 。乙烯在植物生长发育中起着至关重要的作用,包括果实成熟、花卉凋谢和叶片脱落。该化合物与 ACC 的相似性使其成为研究乙烯在植物生理学中的作用及其乙烯非依赖性信号通路的有价值的工具。

植物的胁迫反应

该化合物的结构类似物 ACC 参与植物对生物和非生物胁迫的反应 。通过研究1-叠氮环丙烷-1-甲酰胺,研究人员可以深入了解植物如何应对干旱、盐碱化和病原体侵袭等不利条件,这可能导致抗逆性作物品种的开发。

乙烯生物合成途径

作为 ACC 的近似类似物,1-叠氮环丙烷-1-甲酰胺 可用于解剖乙烯生物合成途径 。它可以作为一种分子探针来理解该途径的酶促步骤和调节,这对植物激素研究至关重要。

细胞壁信号

研究表明,ACC 参与细胞壁信号传导 。1-叠氮环丙烷-1-甲酰胺 可用于探索 ACC 的这种非传统作用,阐明植物细胞壁发生的复杂通讯及其对植物生长发育的影响。

农业应用

了解 ACC 及其类似物在植物生长和胁迫反应中的作用可以带来农业上的实际应用 。1-叠氮环丙烷-1-甲酰胺 可用于调节植物生长,提高作物产量,增强抗逆性,从而促进可持续农业实践。

化学生物学和药物设计

1-叠氮环丙烷-1-甲酰胺 中的叠氮基团为点击化学提供了一个反应性手柄,点击化学是化学生物学中的一种强大工具,用于在生物系统中标记和跟踪分子。该特性可用于药物设计和开发,从而创建新型生物偶联物。

材料科学

叠氮基团的独特反应性也为材料科学打开了应用大门。1-叠氮环丙烷-1-甲酰胺 可用于创建具有特定特性的新型聚合物,或修改材料表面以用于各种应用。

生物正交化学

生物正交化学涉及可以在活生物体内部发生而不干扰天然生化过程的反应。 1-叠氮环丙烷-1-甲酰胺 中的叠氮基团使其成为生物正交反应的候选者,生物正交反应在细胞成像、靶向药物递送和生物标志物发现中具有应用.

作用机制

Target of Action

1-Azidocyclopropane-1-carboxamide is a derivative of 1-Aminocyclopropane-1-carboxylic acid (ACC), which is the direct precursor of the plant hormone ethylene . The primary targets of this compound are ACC synthases (ACSs) and ACC oxidases (ACOs), which are key enzymes in the ethylene biosynthesis pathway .

Mode of Action

The compound interacts with its targets, ACSs and ACOs, to influence the production of ethylene. ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACSs and subsequently oxidized to ethylene by ACOs . The rate of ACC formation differs in response to developmental, hormonal, and environmental cues .

Biochemical Pathways

The ethylene biosynthesis pathway is the primary biochemical pathway affected by 1-Azidocyclopropane-1-carboxamide. This pathway starts with the conversion of the amino acid methionine to SAM by SAM synthetase. SAM is then converted to ACC by ACS. ACC is finally oxidized to ethylene by ACO .

Pharmacokinetics

Acc, the related compound, is known to be transported throughout the plant over short and long distances

Result of Action

The action of 1-Azidocyclopropane-1-carboxamide results in the production of ethylene, a plant hormone that regulates a wide variety of vegetative and developmental processes. These include seed germination, fruit ripening, leaf and flower senescence, and abscission . Ethylene also plays a role in plant responses to biotic and abiotic stresses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Azidocyclopropane-1-carboxamide. For instance, the rate of ACC formation, and thus ethylene production, can differ in response to developmental, hormonal, and environmental cues

属性

IUPAC Name |

1-azidocyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3(9)4(1-2-4)7-8-6/h1-2H2,(H2,5,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYVFHBXINTWMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

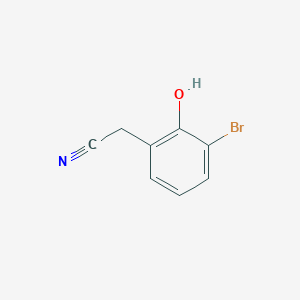

C1CC1(C(=O)N)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)

![2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene](/img/structure/B1382047.png)